

theoretical studies on 5-Hydroxybenzimidazole electronic structure

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *5-Hydroxybenzimidazole*

Cat. No.: *B117332*

[Get Quote](#)

An In-depth Technical Guide to the Theoretical Analysis of **5-Hydroxybenzimidazole's** Electronic Structure

Abstract

5-Hydroxybenzimidazole (5-HBI) is a pivotal heterocyclic compound, recognized for its role as a biosynthetic precursor to the lower ligand of vitamin B12 and as a core scaffold in numerous pharmacologically active molecules.^{[1][2]} Understanding its electronic structure is fundamental to elucidating its reactivity, stability, and potential intermolecular interactions, which are critical parameters in drug design and development. This guide provides a comprehensive theoretical framework for investigating the electronic properties of 5-HBI, leveraging Density Functional Theory (DFT) as the primary computational tool. We will explore ground-state geometry, tautomeric stability, frontier molecular orbitals (HOMO-LUMO), molecular electrostatic potential (MEP), and Natural Bond Orbital (NBO) analysis. Furthermore, a validated, step-by-step computational protocol is provided for researchers to replicate and expand upon these studies.

Introduction: The Significance of 5-Hydroxybenzimidazole

The benzimidazole moiety is a privileged structure in medicinal chemistry, appearing in drugs such as the proton-pump inhibitor omeprazole and the anthelmintic albendazole.^[3] Its structural similarity to purine bases allows it to interact with various biological macromolecules.

5-Hydroxybenzimidazole (IUPAC Name: 1H-Benzimidazol-5-ol) is a specific derivative that

serves as a key intermediate in the anaerobic biosynthesis of vitamin B12.[1][2] Its electronic characteristics, governed by the fusion of an electron-rich phenol ring with the imidazole system, dictate its biological and chemical behavior. Theoretical studies provide a powerful, non-experimental route to probe these characteristics at a quantum level, offering insights that can guide synthetic efforts and drug discovery programs.[4]

Table 1: Physicochemical Properties of **5-Hydroxybenzimidazole**

Property	Value	Source
Molecular Formula	C ₇ H ₆ N ₂ O	PubChem[5]
Molecular Weight	134.14 g/mol	PubChem[5]
IUPAC Name	1H-benzimidazol-5-ol	PubChem[5]
CAS Number	41292-65-3	PubChem[5]
Melting Point	220-222 °C	BOC Sciences[2]

Theoretical Framework: Density Functional Theory (DFT)

Quantum chemical calculations are indispensable for studying molecular electronic structures. [6] Among the available methods, Density Functional Theory (DFT) offers an optimal balance between computational accuracy and resource efficiency, making it the method of choice for systems of this size.[7]

Foundational Choice: Functional and Basis Set

The accuracy of DFT calculations is contingent on the choice of the exchange-correlation functional and the basis set.

- Functional (B3LYP): The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is widely used for organic molecules. It incorporates a portion of the exact Hartree-Fock exchange, providing a robust description of electronic properties for systems like benzimidazoles.[8][9]

- Basis Set (6-311++G(d,p)): This is a split-valence triple-zeta basis set. The components signify:
 - 6-311G: Provides a flexible description of core and valence electrons.
 - ++: Adds diffuse functions on both heavy atoms and hydrogen, which are crucial for accurately modeling systems with lone pairs and non-covalent interactions.
 - (d,p): Includes polarization functions on heavy atoms (d) and hydrogens (p), allowing for anisotropy in electron distribution, which is essential for correct geometry and property prediction.[\[8\]](#)

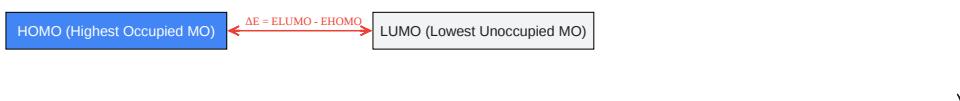
This combination (B3LYP/6-311++G(d,p)) is well-validated for predicting the geometries and spectroscopic properties of heterocyclic compounds.[\[8\]](#)[\[10\]](#)

Ground-State Properties and Structural Analysis

A thorough analysis begins with locating the molecule's minimum energy structure on the potential energy surface.

Geometry Optimization

The initial step involves optimizing the 3D structure of 5-HBI to find its most stable conformation. This process computationally determines the bond lengths, bond angles, and dihedral angles that correspond to a true energy minimum. This is validated by a subsequent frequency calculation, which must yield no imaginary frequencies.[\[11\]](#)


Annular Tautomerism: A Critical Consideration

Like many N-unsubstituted benzimidazoles, 5-HBI exists as a dynamic equilibrium of two tautomers due to the migration of the imidazole proton between the two nitrogen atoms (N1 and N3).[\[12\]](#)[\[13\]](#)[\[14\]](#) These are often designated as the 5-hydroxy (proton on N1) and 6-hydroxy (proton on N3) forms, though they are electronically distinct states of the same molecule.

DFT calculations can predict the relative stability of these tautomers by comparing their computed ground-state energies (including zero-point vibrational energy corrections). The tautomer with the lower energy is thermodynamically favored. For many benzimidazole

derivatives, the energy difference is small, allowing for the co-existence of both forms in solution.[13]

Figure 2: Frontier Molecular Orbital Energy Diagram

[Click to download full resolution via product page](#)

Caption: Schematic of HOMO-LUMO energy levels and the energy gap.

Table 2: Illustrative Calculated Electronic Properties for a Benzimidazole Derivative

Parameter	Description	Typical Value (eV)	Reference Insight
EHOMO	Energy of the highest occupied molecular orbital	-6.0 to -7.5	[11][15]
ELUMO	Energy of the lowest unoccupied molecular orbital	-1.0 to +2.5	[11][15]
Energy Gap (ΔE)	$E_{LUMO} - E_{HOMO}$	4.0 to 9.0	[3][11][15]

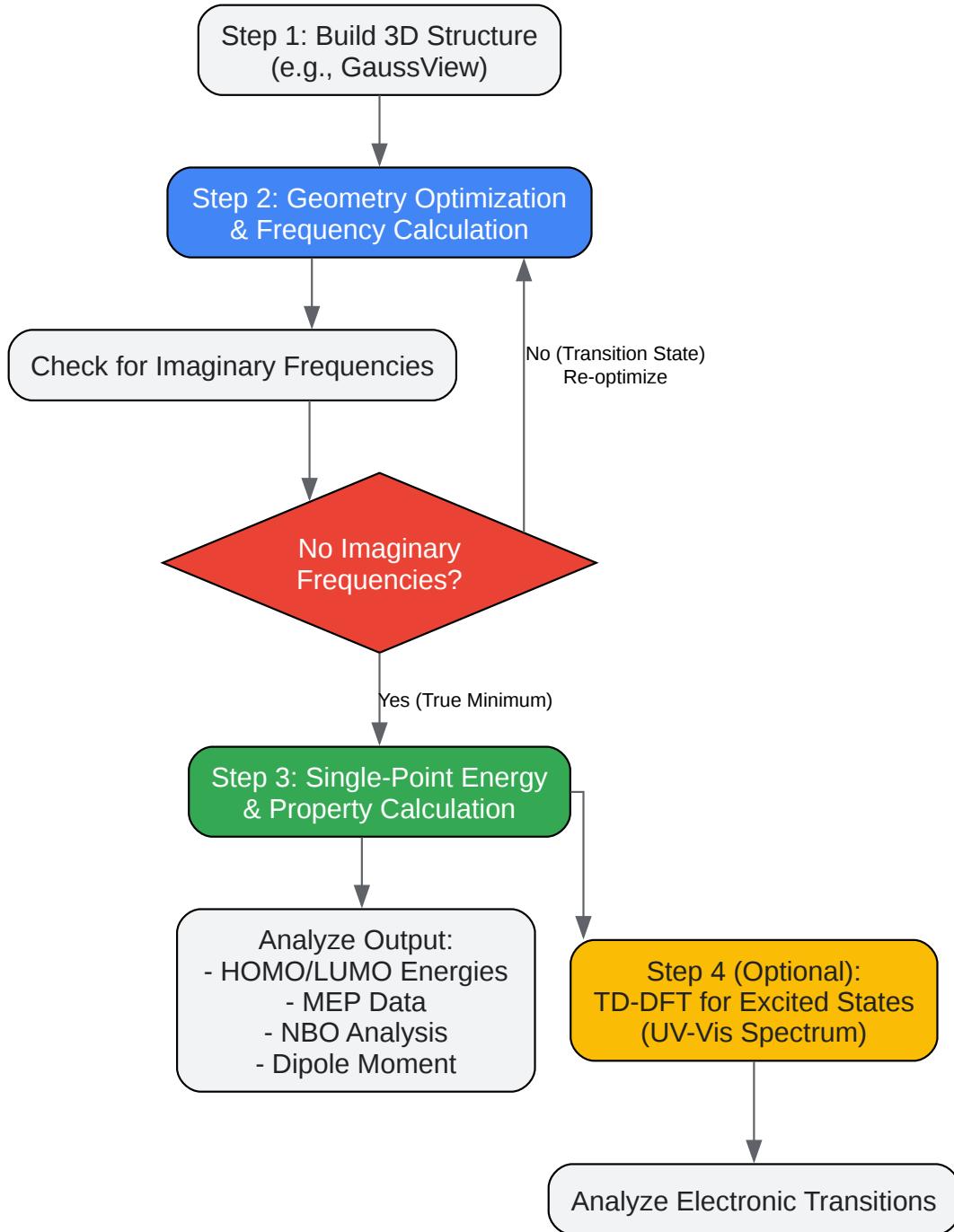
Note: Values are illustrative and depend on the specific derivative, tautomeric form, and computational method.

Molecular Electrostatic Potential (MEP)

The MEP is a 3D map of the electrostatic potential on the molecule's surface. It is an invaluable tool for identifying sites for intermolecular interactions, particularly hydrogen bonding and electrophilic/nucleophilic attacks. [8][16]* Negative Regions (Red/Yellow): Indicate electron-rich areas, typically around heteroatoms like oxygen and nitrogen. These are sites prone to electrophilic attack and act as hydrogen bond acceptors.

- Positive Regions (Blue): Indicate electron-deficient areas, often around hydrogen atoms bonded to electronegative atoms (e.g., the N-H and O-H protons). These are sites for nucleophilic attack and act as hydrogen bond donors.

For 5-HBI, the MEP would highlight the electronegative character of the imidazole nitrogens and the hydroxyl oxygen, as well as the acidic nature of the N-H and O-H protons.


Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed picture of charge distribution and bonding within the molecule. It examines charge transfer and hyperconjugative interactions between filled "donor" orbitals and empty "acceptor" orbitals. [9][17] The stabilization energy ($E(2)$) associated with these interactions quantifies their strength. For 5-HBI, key interactions would include $\pi \rightarrow \pi^*$ transitions within the aromatic system and lone pair (n) $\rightarrow \pi^*$ interactions involving the nitrogen and oxygen atoms, all of which contribute to the molecule's overall stability and electronic delocalization.

Detailed Computational Workflow and Protocol

This section provides a practical, step-by-step protocol for conducting a theoretical analysis of 5-HBI using the Gaussian software package.

Figure 3: Computational Workflow for Electronic Structure Analysis

[Click to download full resolution via product page](#)

Caption: A validated workflow for the theoretical analysis of 5-HBI.

Protocol: DFT Calculation using Gaussian

Objective: To calculate the ground-state electronic properties of a 5-HBI tautomer.

Step 1: Input File Creation

Create a Gaussian input file (.gjf or .com) with the molecular coordinates. The route section specifies the calculations to be performed.

- #p: Enables enhanced print output.
- B3LYP/6-311++G(d,p): Specifies the DFT method and basis set. [8]* Opt: Requests a geometry optimization to find the minimum energy structure.
- Freq: Requests a frequency calculation to confirm a true minimum (no imaginary frequencies) and to obtain thermodynamic data.
- Pop=NBO: Requests a Natural Bond Orbital analysis. [9]* 0 1: Specifies the charge (0) and spin multiplicity (1, singlet).

Step 2: Execution and Validation

Run the calculation using Gaussian. Upon completion, open the output file (.log or .out) and search for "Frequencies --". Confirm that all values are positive. If an imaginary frequency exists, the structure is a transition state, not a minimum, and requires re-optimization.

Step 3: Property Analysis from a Single-Point Calculation

Once the optimized geometry is validated, perform a single-point energy calculation using the optimized coordinates to generate property data like the MEP. Use the checkpoint file (.chk) for efficiency.

- Geom=Check Guess=Read: Reads the optimized geometry and wavefunction from the checkpoint file.
- Pop=Full: Requests detailed population analysis, including HOMO/LUMO energies.
- Cube=Potential: Generates a cube file for visualizing the Molecular Electrostatic Potential.

Step 4: Data Visualization

Use visualization software (e.g., GaussView, Avogadro, VMD) to:

- Open the formatted checkpoint file (.fchk) or cube file (.cube).
- Render the molecular orbitals (HOMO and LUMO) to visualize their spatial distribution.
- Render the MEP on the molecule's electron density surface to analyze charge distribution.

Conclusion

Theoretical studies, anchored by DFT, provide a profound and predictive understanding of the electronic structure of **5-Hydroxybenzimidazole**. By systematically analyzing its optimized geometry, tautomeric preferences, frontier molecular orbitals, and electrostatic potential, researchers can gain critical insights into its stability, reactivity, and potential for intermolecular interactions. This knowledge is paramount for professionals in drug development, enabling the rational design of novel benzimidazole-based therapeutics with enhanced efficacy and specificity. The provided workflow serves as a robust starting point for further computational exploration in this important class of heterocyclic compounds.

References

- Eschenmoser, A., & Wintner, C. E. (1977). Natural Product Synthesis and Vitamin B12. *Science*, 196(4297), 1410-1420. [\[Link\]](#)
- Gümüş, H., et al. (2022). Synthesis, Molecular Docking, Dynamics, Quantum-Chemical Computation, and Antimicrobial Activity Studies of Some New Benzimidazole-Thiadiazole Hybrids. *ACS Omega*, 7(50), 46843–46861. [\[https://pubs.acs.org/doi/10.1021/acsomega.2c06316\]](https://pubs.acs.org/doi/10.1021/acsomega.2c06316)
- Yıldırım, I., et al. (2022). Design, Synthesis, and Molecular Modeling Studies of a Novel Benzimidazole as an Aromatase Inhibitor. *ACS Omega*, 7(46), 42345–42363. [\[https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9686532/\]](https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9686532/)
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 3082533, **5-Hydroxybenzimidazole**. PubChem. [\[https://pubchem.ncbi.nlm.nih.gov/compound/5-Hydroxybenzimidazole\]](https://pubchem.ncbi.nlm.nih.gov/compound/5-Hydroxybenzimidazole)
- Akbaş, H., et al. (2018). QUANTUM CHEMICAL STUDY ON TWO BENZIMIDAZOLE DERIVATIVES. *Journal of the Turkish Chemical Society Section A: Chemistry*, 5(3), 1121-1132. [\[https://dergipark.org.tr/en/pub/jtuchem/issue/39832/471929\]](https://dergipark.org.tr/en/pub/jtuchem/issue/39832/471929)

- Martín, M. A., et al. (2009). Solvent-modulated ground-state rotamerism and tautomerism and excited-state proton-transfer processes in o-hydroxynaphthylbenzimidazoles. *The Journal of Physical Chemistry A*, 113(1), 102-111.
[<https://pubmed.ncbi.nlm.nih.gov/19072044/>]
- Al-Buriahi, M. S., et al. (2021). Repurposing benzimidazole and benzothiazole derivatives as potential inhibitors of SARS-CoV-2: DFT, QSAR, molecular docking, molecular dynamics simulation, and in-silico pharmacokinetic and toxicity studies. *Journal of Biomolecular Structure & Dynamics*, 40(14), 6335-6353.
[<https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8136894/>]
- Bentiss, F., et al. (2009). The calculated quantum chemical properties for tested compounds. ResearchGate. [https://www.researchgate.net/figure/The-calculated-quantum-chemical-properties-for-tested-compounds_tbl3_230919106]
- Faizi, M., et al. (2024). Comprehensive Theoretical, Spectroscopic, Solvent, Topological and Antimicrobial investigation of 5-Chloro-6-fluoro-2-(2-pyrazinyl)-1H-benzimidazole. *Scientific Reports*, 14(1), 1-25. [<https://www>.
- Ellis, E. H., & van der Merwe, J. H. (2021). Electronic structure and optical properties of poly(2,5-benzimidazole). *Polymer Bulletin*, 78(1), 1-13.
[<https://link.springer.com/article/10.1007/s00289-020-03522-z>]
- Claramunt, R. M., et al. (2022). Benzimidazole. MDPI Encyclopedia.
[<https://www.mdpi.com/2673-8392/2/4/80>]
- ResearchGate. (n.d.). Tautomers of benzimidazole moiety. ResearchGate.
[https://www.researchgate.net/figure/Tautomers-of-benzimidazole-moiety1_fig1_262534571]
- Alkorta, I., et al. (2014). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. *Beilstein Journal of Organic Chemistry*, 10, 1860-1868. [<https://www.beilstein-journals.org/bjoc/articles/10/168>]
- ResearchGate. (n.d.). The HOMO, LUMO and energy gap (ΔE) plots of hybrids 5h, 5o and 5p. ResearchGate. [https://www.researchgate.net/figure/The-HOMO-LUMO-and-energy-gap-DE-plots-of-hybrids-5h-5o-and-5p_fig4_365924733]
- Singh, A., et al. (2024). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. *Journal of Molecular Structure*, 1300, 137255. [<https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10768078/>]
- Bayat, Z., et al. (2011). Prediction of Henry's Law Constant of Benzimidazole derivatives Using Quantum Chemical calculation. *Journal of Chemical and Pharmaceutical Research*, 3(4), 561-564. [<https://www.jocpr>.
- Martín, M. A., et al. (2001). Rotamerism, tautomerism, and excited-state intramolecular proton transfer in 2-(4'-N,N-diethylamino-2'-hydroxyphenyl)benzimidazoles. *The Journal of Physical Chemistry A*, 105(44), 10119-10129. [<https://pubmed.ncbi.nlm.nih.gov/11822589/>]

- Hernández, B., et al. (2011). Experimental and Theoretical Studies of the Molecular Structure of Five New 2-Methylbenzimidazole Derivatives. ResearchGate. [<https://www.researchgate.net>]
- Yankova, R., & Radev, L. (2016). Structural and Electronic Properties of [Co(benzimidazole)2I2]. International Journal of Materials and Chemistry, 6(2), 19-27. [<http://article.sapub.org/10.5923.j.ijmc.20160602.01.html>]
- ResearchGate. (n.d.). Tautomerization of benzimidazole. ResearchGate. [<https://www.researchgate.net>]
- ResearchGate. (n.d.). Theoretical DFT, vibrational and NMR studies of benzimidazole and alkyl derivatives. ResearchGate. [<https://www.researchgate.net>]
- Omixium. (2023, August 22). HOMO-LUMO Analysis | Why Big Pharma Uses This Quantum Chemistry Trick to Predict Drug Properties! YouTube. [<https://www.youtube.com>]
- Gümüş, H., et al. (2024). Synthesis, DFT Calculations, In Silico Studies, and Antimicrobial Evaluation of Benzimidazole-Thiadiazole Derivatives. Molecules, 29(8), 1744. [<https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11053703/>]
- Hernández-Campos, A., et al. (2007). Molecular modeling of some 1H-benzimidazole derivatives with biological activity against Entamoeba histolytica: a comparative molecular field analysis study. Bioorganic & Medicinal Chemistry, 15(2), 1117-1126. [<https://pubmed.ncbi.nlm.nih.gov/17056241/>]
- López-Rodríguez, M. L., et al. (2002). Benzimidazole derivatives. 3. 3D-QSAR/CoMFA model and computational simulation for the recognition of 5-HT(4) receptor antagonists. Journal of Medicinal Chemistry, 45(21), 4806-4815. [<https://pubmed.ncbi.nlm.nih.gov/12383006/>]
- ResearchGate. (n.d.). The HOMO–LUMO plots of the benzimidazole compounds M-1–M-5 and B. ResearchGate. [https://www.researchgate.net/figure/The-HOMO-LUMO-plots-of-the-benzimidazole-compounds-M-1-M-5-and-B_fig5_365449279]
- Journal of Discrete Mathematics and Its Applications. (n.d.). DFT studies of functionalized carbon nanotubes as nanoadsorbent of a benzimidazole fungicide compound. Journal of Discrete Mathematics and Its Applications. [<https://www.secretariate.org/paper/dft-studies-of-functionalized-carbon-nanotubes-as-nanoadsorbent-of-a-benzimidazole-fungicide-compound/1360>]
- Chemical Review and Letters. (n.d.). DFT study on the mechanism of benzimidazole synthesis from phenylenediamine and formic acid: Activation energies and transition states' locations. Chemical Review and Letters. [https://chemrevlett.com/article_147250.html]
- Semantic Scholar. (n.d.). Quantum chemical studies on tautomerism, isomerism and deprotonation of some 5(6)-substituted benzimidazole-2-thiones. Semantic Scholar. [<https://www.semanticscholar.org/paper/Quantum-chemical-studies-on-tautomerism%2C->]

and-of-G%C3%BCm%C3%BC%C5%9F-

A%C4%9Fartan/21980004e0e57579893d7c585c514d33454b51a0]

- ResearchGate. (n.d.). 1 H NMR Spectra of 5-methyl-benzimidazole (2b). ResearchGate. [https://www.researchgate.net/figure/1-H-NMR-Spectra-of-5-methyl-benzimidazole-2b_fig-S5_376485854]
- Robinson, D., et al. (2009). Electronic structure of 5-hydroxyindole: from gas phase to explicit solvation. *The Journal of Physical Chemistry B*, 113(8), 2535-2541. [<https://pubmed.ncbi.nlm.nih.gov/19195993/>]
- ResearchGate. (n.d.). Solvent-Modulated Ground-State Rotamerism and Tautomerism and Excited-State Proton-Transfer Processes in o-Hydroxynaphthylbenzimidazoles. ResearchGate. [https://www.researchgate.net/publication/23970220_Solvent-Modulated_Ground-State_Rotamerism_and_Tautomerism_and_Excited-State_Proton-Transfer_Processes_in_o-Hydroxynaphthylbenzimidazoles]
- Mary, Y. S., et al. (2014). Theoretical investigations on the molecular structure, vibrational spectra, HOMO–LUMO and NBO analysis of 5-chloro-2-((4-chlorophenoxy)methyl)benzimidazole. *Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy*, 118, 933-942. [[https://www.esis-rd.cmu.ac.th/document/Spectrochimica%20Acta%20Part%20A%20118%20\(2014\)%20933-942.pdf](https://www.esis-rd.cmu.ac.th/document/Spectrochimica%20Acta%20Part%20A%20118%20(2014)%20933-942.pdf)]
- Geetha, S., & Ramalingam, S. (2024). Computational Evaluation of Molecular Structure, Vibrational, Electronic Properties and Molecular Docking Studies of 5- (Hydroxymethyl) Pyrimidine. *African Journal of Biomedical Research*, 27(3S). [<https://www.ajol.info/index.php/ajbr/article/view/269192>]
- Berden, G., et al. (2013). High Resolution Electronic Spectroscopy of vibrationally hot bands of Benzimidazole. *The Journal of Physical Chemistry A*, 117(47), 12265-12273. [<https://pubs.acs.org/doi/10.1021/jp408801k>]
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 5798, Benzimidazole. PubChem. [<https://pubchem.ncbi.nlm.nih.gov/compound/Benzimidazole>]
- BenchChem. (n.d.). A Cross-Validation of Experimental and Computational Analyses for 1-Benzylimidazole: A Comparative Guide. BenchChem. [<https://www.benchchem.com>]
- BOC Sciences. (n.d.). **5-Hydroxybenzimidazole**. BOC Sciences. [<https://www.bocsci.com/product/5-hydroxybenzimidazole-cas-41292-65-3-424183.html>]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Anaerobic 5-Hydroxylbenzimidazole formation from aminoimidazole ribotide: an unanticipated intersection of thiamin and vitamin B12 biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bocsci.com [bocsci.com]
- 3. Synthesis, DFT Calculations, In Silico Studies, and Antimicrobial Evaluation of Benzimidazole-Thiadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular modeling of some 1H-benzimidazole derivatives with biological activity against Entamoeba histolytica: a comparative molecular field analysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 5-Hydroxybenzimidazole | C7H6N2O | CID 3082533 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. jocpr.com [jocpr.com]
- 7. Repurposing benzimidazole and benzothiazole derivatives as potential inhibitors of SARS-CoV-2: DFT, QSAR, molecular docking, molecular dynamics simulation, and in-silico pharmacokinetic and toxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comprehensive Theoretical, Spectroscopic, Solvent, Topological and Antimicrobial investigation of 5-Chloro-6-fluoro-2-(2-pyrazinyl)-1H-benzimidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 9. article.sapub.org [article.sapub.org]
- 10. Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 11. abis-files.cumhuriyet.edu.tr [abis-files.cumhuriyet.edu.tr]
- 12. encyclopedia.pub [encyclopedia.pub]
- 13. BJOC - An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism [beilstein-journals.org]
- 14. researchgate.net [researchgate.net]
- 15. youtube.com [youtube.com]
- 16. dergipark.org.tr [dergipark.org.tr]
- 17. esisresearch.org [esisresearch.org]

- To cite this document: BenchChem. [theoretical studies on 5-Hydroxybenzimidazole electronic structure]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b117332#theoretical-studies-on-5-hydroxybenzimidazole-electronic-structure\]](https://www.benchchem.com/product/b117332#theoretical-studies-on-5-hydroxybenzimidazole-electronic-structure)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com